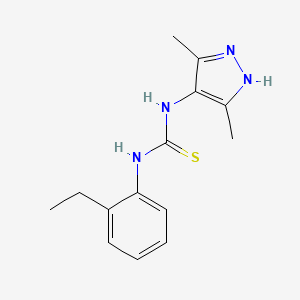![molecular formula C17H20N4OS B4363658 2,6-diethyl-5-[(3-methylbenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B4363658.png)
2,6-diethyl-5-[(3-methylbenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Overview
Description
2,6-diethyl-5-[(3-methylbenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core substituted with diethyl and methylbenzylthio groups
Preparation Methods
The synthesis of 2,6-diethyl-5-[(3-methylbenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[4,3-d]pyrimidine core, followed by the introduction of diethyl and methylbenzylthio substituents. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
2,6-diethyl-5-[(3-methylbenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, where nucleophiles like amines or thiols replace the benzyl group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,6-diethyl-5-[(3-methylbenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,6-diethyl-5-[(3-methylbenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,6-diethyl-5-[(3-methylbenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one can be compared with other similar compounds, such as:
- 3-ethyl-5,6-dimethyl-2-[(2-methylbenzyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one
- 3-ethyl-5,6-dimethyl-2-[(4-methylbenzyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one
These compounds share structural similarities but differ in the position and nature of their substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2,6-diethyl-5-[(3-methylphenyl)methylsulfanyl]pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-4-20-10-14-15(19-20)16(22)21(5-2)17(18-14)23-11-13-8-6-7-12(3)9-13/h6-10H,4-5,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAZOLSHMPRLEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC3=CC=CC(=C3)C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(diethylamino)ethyl]-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4363616.png)
![3-CYCLOPROPYL-2-[(2,3-DICHLOROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE](/img/structure/B4363625.png)
![3-(2-FURYLMETHYL)-2-[(4-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE](/img/structure/B4363629.png)
![3-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B4363633.png)

![3-CYCLOPROPYL-2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE](/img/structure/B4363643.png)
![[(2,6-DIETHYL-7-OXO-6,7-DIHYDRO-2H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)SULFANYL]METHYL CYANIDE](/img/structure/B4363651.png)
![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B4363653.png)
![5-[(2-chlorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B4363662.png)
![5-[(3-chlorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B4363675.png)
![2,6-diethyl-5-[(2-methylbenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B4363676.png)
